4-Allyloxy-N-hydroxy-benzamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N'-hydroxy-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h2-6,13H,1,7H2,(H2,11,12) |
InChI Key |
ZOUFGZOMBQONHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Overview of Benzamidine and Hydroxamidine Core Structures in Drug Discovery
The benzamidine (B55565) moiety, characterized by a benzene (B151609) ring attached to an amidine group (-C(=NH)NH2), is a well-established pharmacophore in drug design. wikipedia.org Its basic nature allows it to act as a bioisostere for the guanidinium (B1211019) group of arginine, enabling it to bind to the active sites of enzymes that recognize this amino acid, such as serine proteases like trypsin. wikipedia.org This inhibitory action has made benzamidine derivatives valuable tools in biochemical research and as starting points for drug discovery.
The corresponding N-hydroxylated form, known as a hydroxamidine or amidoxime (B1450833), also holds significant interest. nih.gov Amidoximes can serve as prodrugs for amidines, as they can be reduced in vivo to the active amidine form. researchgate.net This strategy can enhance pharmacokinetic properties, such as intestinal absorption. nih.gov Furthermore, the N-hydroxy group itself can participate in unique interactions with biological targets, expanding the therapeutic possibilities of this scaffold.
Historical Context of N Hydroxy Benzamidine Derivatives As Bioactive Compounds
The exploration of N-hydroxy-benzamidine derivatives has yielded compounds with a diverse range of biological activities. Historically, research into these scaffolds has uncovered their potential as antimicrobial and anti-inflammatory agents. More recently, a significant area of investigation has been their role as enzyme inhibitors.
A notable example is the discovery of hydroxyamidine derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. nih.govnih.gov The hydroxyamidine core of these inhibitors, such as in the clinical candidate Epacadostat, is crucial for its high-affinity binding to the heme iron within the enzyme's active site. researchgate.net This has established the N-hydroxy-benzamidine scaffold as a key pharmacophore in the development of cancer immunotherapies.
Significance of the Allyloxy Moiety in Pharmacophore Design
The inclusion of an allyloxy group (-O-CH2-CH=CH2) in a drug candidate is a strategic design element. The allyl group is present in numerous natural products with demonstrated biological activity. Its introduction into a molecule can influence several key properties. The lipophilicity of a compound can be modified by the addition of an allyloxy group, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
From a chemical perspective, the double bond of the allyl group offers a site for further synthetic modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. Moreover, the allylic position can be involved in metabolic transformations or specific interactions with biological targets.
Rationale for Investigating 4 Allyloxy N Hydroxy Benzamidine
The specific compound, 4-Allyloxy-N-hydroxy-benzamidine, combines the established N-hydroxy-benzamidine scaffold with an allyloxy substituent at the para position of the benzene (B151609) ring. A United States patent has described the synthesis of this compound, suggesting its potential as an immunomodulating agent. nih.gov The preparation involves the allylation of 4-hydroxy-benzonitrile, followed by the conversion of the nitrile group to the N-hydroxyamidine. nih.gov
The rationale for investigating this molecule stems from the convergence of the known biological activities of its constituent parts. The N-hydroxy-benzamidine core provides a foundation for potential enzyme inhibition, particularly of targets like IDO1, or for acting as a prodrug for a bioactive amidine. The 4-allyloxy group can fine-tune the molecule's physicochemical properties and may introduce novel interactions with target proteins. The investigation into this compound is therefore a logical step in the exploration of new therapeutic agents, building upon a solid foundation of medicinal chemistry principles.
Interactive Data Tables
Below are tables summarizing the biological activities of related N-hydroxy-benzamidine and benzamidine (B55565) derivatives, providing context for the potential of this compound.
Table 1: Reported Biological Activities of N-Hydroxy-Benzamidine Derivatives
| Derivative Class | Biological Target/Activity | Reported Effect | Reference(s) |
| Hydroxyamidine Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent inhibition, anti-tumor efficacy | nih.govnih.govresearchgate.net |
| Amidoxime (B1450833) Prodrugs | Various (e.g., antiparasitic targets) | Improved oral bioavailability of the active amidine | nih.gov |
| N-hydroxy-benzamidine | Cytochrome P450 | Substrate for N-hydroxylation | nih.gov |
| 1,2-Dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide | Cannabinoid CB2 Receptor | Immunomodulatory properties | nih.gov |
Table 2: Bioactivity of Related Benzamidine Derivatives
| Derivative | Biological Target/Activity | Reported Effect | Reference(s) |
| Benzamidine | Trypsin, Serine Proteases | Reversible competitive inhibition | wikipedia.org |
| 4-Benzyloxy-benzamidine | Serine Proteases, Mycobacterium tuberculosis | Inhibition, Antimycobacterial activity | |
| Novel Benzamidine Analogues | Periodontitis-triggering pathogens | Antimicrobial activity | researchgate.net |
| Imidazoline- and Benzamidine-based derivatives | Trypanosome Alternative Oxidase (TAO) | Nanomolar inhibition | acs.org |
Synthetic Routes to this compound: A Detailed Examination
Preclinical Biological Activity of 4 Allyloxy N Hydroxy Benzamidine
In Vitro Efficacy Studies
In vitro studies are fundamental in determining the potential therapeutic effects of a compound at a cellular and molecular level. The following sections detail the antimicrobial, antiviral, anti-inflammatory, and anti-cancer activities of 4-Allyloxy-N-hydroxy-benzamidine as reported in scientific literature.
There is currently no specific information available in the publicly accessible scientific literature regarding the in vitro antimicrobial activity of this compound against pathogens, including those that trigger periodontitis. While broader classes of benzamide (B126) derivatives have been investigated for their antimicrobial properties, data directly pertaining to this compound is not available nanobioletters.comresearchgate.netresearchgate.net.
Specific studies detailing the in vitro antiviral activity of this compound against influenza virus strains or other viruses could not be identified in a comprehensive review of the available scientific literature. While some benzimidazole-based inhibitors have shown antiviral activity, this cannot be directly attributed to the specific compound nih.gov. Research on novel antiviral chemotypes is ongoing, but specific data for this compound has not been published nih.gov.
A thorough search of scientific databases did not yield any studies specifically investigating the in vitro anti-inflammatory efficacy of this compound or its capacity to modulate inflammatory mediators. While the anti-inflammatory activities of other structurally diverse compounds are well-documented, specific data for this compound is absent from the current body of scientific literature mdpi.commdpi.com.
While direct studies on the anti-cancer activity of this compound are not available, its chemical structure as an N-hydroxybenzamide suggests a potential mechanism of action through the inhibition of histone deacetylases (HDACs). N-hydroxybenzamides are a known class of HDAC inhibitors, which are considered a new generation of anti-cancer agents nih.gov. The inhibition of HDACs can lead to the growth arrest and apoptosis of many tumor cells nih.gov.
HDACs play a crucial role in the regulation of gene expression, and their overexpression in tumor cells is associated with cancer development explorationpub.com. By inhibiting HDACs, compounds can induce differentiation and anti-proliferation activities, making them targets for cancer therapy google.com. Several N-hydroxybenzamide derivatives have been synthesized and have demonstrated potent histone deacetylase inhibitory and antitumor activities nih.govresearchgate.net. For instance, a screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads researchgate.net.
However, it is critical to note that no specific research has been published to confirm that this compound itself is an active HDAC inhibitor or possesses cytotoxic, antimetastatic, or TAK1 inhibitory effects. The anti-cancer potential of 9-allyloxy-5-methyl-12H-quino[3,4-b] researchgate.netnih.govbenzothiazinium chloride, a compound also containing an allyloxy group, has been evaluated, but it is structurally distinct from this compound mdpi.com. Therefore, any anti-cancer activity of this compound remains speculative pending direct experimental evidence.
Ex Vivo Tissue and Organ System Evaluation
No published studies were found that have evaluated the effects of this compound on ex vivo human or animal tissues and organ systems. Such studies are crucial for understanding a compound's activity in a more complex biological environment than cell cultures.
In Vivo Efficacy in Animal Models
A comprehensive search of the scientific literature did not reveal any studies on the in vivo efficacy of this compound in animal models for any of the aforementioned biological activities. While some N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been studied in vivo as anticonvulsant agents, these are structurally different from the compound of interest tbzmed.ac.ir.
Infection Models.
There is no available research data detailing the evaluation of this compound in any preclinical infection models.
Inflammation Models (e.g., rheumatoid arthritis models, glaucoma models).
There is no available research data detailing the evaluation of this compound in any preclinical inflammation models, including those for rheumatoid arthritis or glaucoma.
Structure Activity Relationship Sar Studies of 4 Allyloxy N Hydroxy Benzamidine Analogues
Impact of Substitutions on the Benzene (B151609) Ring
The nature and position of substituents on the benzene ring are critical determinants of a molecule's interaction with its biological target. These modifications can influence the compound's electronic distribution, conformation, and steric profile, thereby modulating its activity.
The placement of the allyloxy group and any additional substituents on the benzamidine (B55565) core significantly impacts biological activity. The relationship between substituents on a disubstituted benzene ring is defined by ortho (1,2), meta (1,3), and para (1,4) positions. nih.gov The specific positioning of a substituent relative to the N-hydroxyamidine group can dictate the molecule's ability to fit into a binding pocket and interact with key residues.
For instance, in electrophilic aromatic substitution reactions, the existing substituent on the benzene ring directs the position of the incoming group. nih.govnih.gov Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct to the meta position. nih.gov This principle is crucial when considering the synthesis and subsequent activity of analogues with additional substitutions. The relative positioning of groups can also introduce steric hindrance, which may either prevent or enhance binding to a target protein.
Hypothetical SAR Data on Positional Isomerism of a Substituted 4-Allyloxy-N-hydroxy-benzamidine Analogue
| Compound | Substituent Position | Relative Activity |
|---|---|---|
| Analogue A | ortho-substituent | Moderate |
| Analogue B | meta-substituent | Low |
The electronic properties of aromatic substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the reactivity and interaction of the N-hydroxyamidine moiety with its target. Electron-withdrawing groups, such as nitro or cyano groups, can decrease the basicity of the amidine nitrogen, which may affect its binding capabilities. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can increase electron density and potentially enhance interactions.
Steric bulk is another critical factor. Large, bulky substituents can physically hinder the molecule from adopting the optimal conformation for binding. In some cases, steric hindrance can be beneficial, for example, by preventing metabolic degradation or by forcing a molecule into a more active conformation. Studies on other benzamide (B126) derivatives have shown that the presence of a chlorine atom or a nitro group on the benzene ring can significantly decrease anti-proliferative activity. nih.gov
Hypothetical SAR Data on Electronic and Steric Effects
| Substituent | Electronic Effect | Steric Hindrance | Relative Activity |
|---|---|---|---|
| -OCH₃ | Donating | Low | High |
| -Cl | Withdrawing | Low | Moderate |
| -NO₂ | Withdrawing | Moderate | Low |
Role of the Allyloxy Moiety
The allyloxy group is a key feature of the parent compound, and its modification can provide significant insights into the SAR.
The length and saturation of the alkoxy chain can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increasing the chain length generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Studies on other classes of compounds have demonstrated that varying the alkoxy chain length can have a profound impact on biological activity. For example, in a series of zinc phthalocyanines, a tetrapropylhydroxy substituted compound showed greater photodynamic activity than the corresponding tetrahexylhydroxy analogue, highlighting that an optimal chain length exists for maximal efficacy.
The introduction of unsaturation in the form of alkenyl (e.g., allyl) or alkynyl groups can introduce conformational rigidity and provide opportunities for specific interactions, such as π-π stacking with aromatic residues in a binding site.
Hypothetical SAR Data on Alkoxy Chain Variation
| Alkoxy Chain | Saturation | Relative Activity |
|---|---|---|
| Methoxy (-OCH₃) | Saturated | Low |
| Ethoxy (-OCH₂CH₃) | Saturated | Moderate |
| Propoxy (-O(CH₂)₂CH₃) | Saturated | High |
| Allyloxy (-OCH₂CH=CH₂) | Unsaturated (Alkenyl) | High |
The double bond in the allyl group is a site of potential chemical reactivity and can participate in specific binding interactions. The presence of the allyl group is critical for the biological activity of many natural and synthetic compounds. For instance, in some contexts, the allyl group can interact with thiol groups of proteins, leading to covalent modification and inactivation. The unsaturation also introduces a degree of conformational constraint compared to a saturated propyl chain, which may be crucial for orienting the molecule correctly within a binding site. Studies on diallyl disulfide have shown that the allyl groups are critical for its biological activity.
Significance of the N-Hydroxyamidine Functionality
The N-hydroxyamidine group is a key pharmacophore in many biologically active compounds. Its significance often lies in its ability to act as a potent metal-chelating group. For example, in the context of enzyme inhibition, the N-hydroxyamidine moiety can coordinate with metal ions (such as zinc or iron) in the active site of metalloenzymes, leading to potent inhibition. Molecular modeling studies of N-hydroxyamidine-based inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have shown that the deprotonated oxygen of the N-hydroxyamidine can bind to the heme iron in the enzyme's active site. This interaction is often a critical determinant of the compound's inhibitory potency.
Furthermore, the N-hydroxyamidine functionality can participate in a network of hydrogen bonds with amino acid residues in the target protein, further stabilizing the drug-receptor complex. Its ability to exist in different tautomeric and ionization states at physiological pH also influences its interaction profile.
Modulations of the Hydroxyl Group
The N-hydroxyamidine functional group, also known as an amidoxime (B1450833), is a key feature of this compound. Modifications of this hydroxyl group have been investigated as a prodrug strategy to enhance the oral bioavailability of amidine-containing drugs. nih.govacs.org
N-hydroxylated derivatives of amidines, such as N-hydroxyamidines (amidoximes), are significantly less basic than their parent amidine compounds. nih.gov This reduced basicity allows them to be more readily absorbed in the gastrointestinal tract. nih.gov Following absorption, these N-hydroxylated compounds can be reduced in vivo by enzyme systems, such as those involving cytochrome P450, to the corresponding active amidines. nih.gov This metabolic conversion is a critical aspect of their design, as the amidine functionality is often essential for biological activity.
The N-hydroxy group can be further modified to create other prodrug forms. For instance, N,N'-dihydroxyamidines have been explored as a novel prodrug principle. acs.org These compounds can also be activated in vitro by subcellular enzyme fractions. acs.org Another approach involves the creation of amidoxime carboxylic acid esters, which can improve bioavailability and even facilitate crossing the blood-brain barrier. patsnap.com
The following table illustrates the conceptual relationship between hydroxyl group modulation and its effect on prodrug potential, based on established principles for N-hydroxyamidines.
| Modification | Effect on Basicity | Anticipated Impact on Oral Bioavailability | Mechanism of Action |
| N-Hydroxy (Amidoxime) | Decreased | Increased | In vivo reduction to active amidine nih.gov |
| N,N'-Dihydroxy | Decreased | Potentially Increased | In vitro activation by enzyme fractions acs.org |
| O-Acyl-N-hydroxy | Decreased | Potentially Increased | Enzymatic hydrolysis to release the N-hydroxyamidine |
Comparison with Amidines and Guanidines
Amidines and guanidines are strongly basic functional groups that are typically protonated under physiological conditions, rendering them hydrophilic and often poorly absorbed orally. nih.gov N-hydroxylation offers a solution to this challenge. nih.gov
Amidines vs. N-Hydroxyamidines: As previously discussed, N-hydroxyamidines (amidoximes) are less basic prodrugs of the highly basic amidines. nih.gov This difference in basicity is the cornerstone of their utility in improving pharmacokinetic properties.
Guanidines vs. N-Hydroxyguanidines: Similar to amidines, the guanidine (B92328) functional group is highly basic. N-hydroxyguanidines are the corresponding less basic prodrugs that can be absorbed and then metabolically reduced to the active guanidines. nih.gov
The table below provides a comparative overview of the properties of these functional groups.
| Functional Group | Basicity | General Oral Bioavailability | Role |
| Amidine | High | Low | Active Moiety |
| N-Hydroxyamidine | Low | High | Prodrug nih.gov |
| Guanidine | Very High | Low | Active Moiety |
| N-Hydroxyguanidine | Low | High | Prodrug nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzamidine derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.govunair.ac.id
These models often utilize a range of molecular descriptors, including:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.
Thermodynamic descriptors: These pertain to the energetic properties of the molecule.
A study on benzamidines with complement-inhibitory activity found that a five-descriptor model was optimal for predicting activity. nih.gov For other benzamide derivatives, QSAR models have been developed to predict activities such as anticancer effects, with equations incorporating descriptors like Log S, rerank scores, and molar refractivity (MR). unair.ac.id In the case of bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors, descriptors such as hydrogen bond donors, polarizability, and surface tension were found to be significantly correlated with biological activity. mdpi.com
While a specific QSAR model for this compound was not found in the reviewed literature, the general approach for related benzamidine structures provides a framework for how such a model could be developed. The goal would be to derive a statistically significant equation that could predict the biological activity of new analogues based on their calculated molecular descriptors.
Design Principles for Optimized Biological Profiles
Based on the SAR and prodrug concepts discussed, several design principles can be formulated for creating optimized analogues of this compound:
Leveraging the Prodrug Concept: The N-hydroxyamidine moiety is a critical component for oral bioavailability. Maintaining or modifying this group to fine-tune its prodrug properties is a key strategy. This could involve exploring different O-substituted derivatives to control the rate of in vivo conversion to the active amidine. nih.gov
Modulation of the Allyloxy Group: The 4-allyloxy group can be modified to influence various properties. Altering the length or nature of the alkyl chain, or replacing the allyl group with other substituents, could impact lipophilicity, metabolic stability, and interaction with the biological target.
Substitution on the Benzene Ring: Introducing additional substituents on the benzene ring can modulate the electronic properties and steric profile of the molecule. This can affect binding affinity to the target protein and pharmacokinetic properties. QSAR studies on related benzimidazole (B57391) derivatives have shown that substitutions at various positions on the ring system significantly influence anti-inflammatory activity. nih.govnih.gov
Balancing Lipophilicity and Solubility: Achieving an optimal balance between lipophilicity (for membrane permeability) and aqueous solubility (for formulation and distribution) is crucial. Modifications to the allyloxy group and substitutions on the aromatic ring can be used to fine-tune this balance.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes
Key areas for investigation include:
Catalytic Systems: The use of novel catalysts, such as transition-metal complexes, could facilitate more efficient and selective reactions. For instance, advancements in palladium-catalyzed cross-coupling reactions could be adapted for the synthesis of the allyloxy moiety.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The development of a flow-based synthesis for 4-Allyloxy-N-hydroxy-benzamidine could significantly accelerate its production for research purposes.
Green Chemistry Approaches: Employing environmentally friendly solvents, reducing the number of reaction steps, and minimizing waste are crucial considerations for modern synthetic chemistry. Future synthetic routes should aim to be more sustainable.
Late-Stage Functionalization: The ability to modify the core structure of this compound in the final steps of a synthesis would be highly valuable for creating a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.orgbohrium.com
A potential novel synthetic approach could involve a sequence beginning with the diazidation of an N-allyl malonamide followed by a thermally or copper-mediated cyclization to form a pyrazine core, which can then be further modified. rsc.org Another avenue could be the adaptation of DNA-compatible synthesis methods, which allow for the creation of large libraries of compounds for high-throughput screening. rsc.orgbohrium.com
Advanced Computational Drug Design and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, offering the ability to predict the biological activity of compounds and guide the design of more potent and selective molecules. taylorandfrancis.comnih.govemanresearch.org For this compound, computational approaches can be employed to:
Identify Potential Biological Targets: Virtual screening of large databases of protein structures can help identify potential biological targets with which this compound may interact. nih.govnih.govnih.govmdpi.comfabad.org.tr This can be achieved through techniques like molecular docking, where the compound is computationally "docked" into the binding sites of various proteins to predict binding affinity.
Optimize Lead Compounds: Once a promising biological target is identified, computational methods can be used to design analogs of this compound with improved binding affinity and selectivity. taylorandfrancis.com This involves making small chemical modifications to the parent compound and evaluating their effect on binding through molecular dynamics simulations and free energy calculations.
Pharmacophore Modeling: This technique involves identifying the key chemical features of a molecule that are responsible for its biological activity. nih.govmpg.de A pharmacophore model for this compound could be developed and used to search for other compounds with similar features, potentially leading to the discovery of novel therapeutic agents.
| Computational Technique | Application in this compound Research |
| Virtual Screening | Identification of potential protein targets from large biological databases. nih.govnih.govnih.govmdpi.comfabad.org.tr |
| Molecular Docking | Prediction of the binding mode and affinity of the compound to specific targets. |
| Molecular Dynamics | Simulation of the dynamic behavior of the compound-target complex to assess stability. |
| Pharmacophore Modeling | Generation of a 3D model of essential structural features for biological activity to guide the design of new analogs. nih.gov |
Exploration of Polypharmacology and Multi-target Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. dovepress.comnih.gov The traditional "one drug, one target" approach may not be sufficient to effectively treat such multifactorial diseases. dovepress.comnih.gov Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising strategy. dovepress.comnih.gov
Future research on this compound should explore its potential as a multi-target ligand. This could involve:
Designing Hybrid Molecules: By combining the structural features of this compound with those of other known pharmacophores, it may be possible to create novel hybrid compounds with activity against multiple targets. For example, benzamide-hydroxypyridinone hybrids have been designed as multi-targeting agents for Alzheimer's disease. nih.gov
Systems Biology Approaches: Integrating experimental data with computational models of biological networks can help to identify key nodes that, when modulated by a multi-target drug, could have a significant therapeutic effect.
The development of a single compound that can modulate multiple targets offers several potential advantages, including improved efficacy and a reduced likelihood of developing drug resistance. dovepress.com
Investigation of Emerging Biological Targets
The benzamidine (B55565) scaffold is known to interact with a variety of biological targets, primarily enzymes such as serine proteases. However, there is a growing interest in exploring novel and less-conventional targets for this class of compounds. For this compound, future investigations could focus on:
Allosteric Sites: Targeting allosteric sites—binding sites on a protein that are distinct from the active site—can offer a way to modulate protein function with greater specificity and fewer side effects.
Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant protein-protein interactions. Developing small molecules that can disrupt these interactions is a challenging but potentially rewarding area of research.
Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets in cancer and other diseases. Histone deacetylases (HDACs) are one such class of epigenetic targets that have been successfully targeted by benzamide-containing compounds. nih.gov
Benzamidine derivatives have shown inhibitory activity against a range of enzymes, including plasma kallikrein and thrombin, suggesting their potential in cardiovascular diseases. nih.gov Furthermore, benzamide (B126) analogs have been identified as modulators of neuronal nicotinic receptors, indicating a possible role in neurological disorders. nih.gov
Application in New Preclinical Disease Areas
The diverse biological activities reported for benzamidine and benzamide derivatives suggest that this compound could have therapeutic potential in a wide range of diseases. While further preclinical studies are necessary, potential new disease areas to explore include:
Infectious Diseases: Amidine-containing compounds have demonstrated antimicrobial, antifungal, and antiparasitic properties. nih.gov The potential of this compound as a novel agent against drug-resistant pathogens warrants investigation. nih.govnih.govresearchgate.net For instance, novel benzamidine analogues have been synthesized and evaluated as potential antibiotics for periodontitis. mdpi.com
Cancer: Many benzamide derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines. nih.govnih.govresearchgate.net The antiproliferative and cytotoxic effects of this compound should be evaluated in relevant cancer models.
Inflammatory Diseases: Some benzamide derivatives have shown anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways could be explored in preclinical models of diseases such as arthritis and inflammatory bowel disease.
Malaria: 3-Hydroxy-propanamidines, a class of compounds that includes benzamidine moieties, have been identified as a new class of orally active antimalarials. nih.gov
| Preclinical Disease Area | Rationale for Investigation |
| Infectious Diseases | Amidine compounds have shown broad-spectrum antimicrobial activity. nih.govnih.gov |
| Cancer | Benzamide derivatives have demonstrated antiproliferative effects in various cancer cell lines. nih.govnih.govresearchgate.net |
| Inflammatory Diseases | Some benzamides exhibit anti-inflammatory properties. |
| Malaria | Related hydroxy-propanamidine compounds have shown antimalarial activity. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Allyloxy-N-hydroxy-benzamidine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, reaction temperature, and purification steps. For analogous benzamide derivatives, protocols involve coupling hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides under basic conditions (e.g., sodium carbonate) in anhydrous solvents like dichloromethane . Scale-up considerations include hazard assessments for reagents (e.g., trichloroisocyanuric acid) and intermediates, with purification via column chromatography or recrystallization . A table of optimized conditions for similar compounds is provided below:
| Parameter | Example Value (From Analogous Reactions) |
|---|---|
| Reagent ratio (amine:acyl chloride) | 1:1.2 |
| Reaction temperature | 0–5°C (initial), then 25°C (stirring) |
| Solvent | Dichloromethane or acetonitrile |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Confirm regiochemistry of allyloxy and hydroxy groups via - and -NMR shifts (e.g., hydroxy protons at δ 10–12 ppm) .
- X-ray crystallography : Resolve bond angles and hybridization at nitrogen (sp due to diminished resonance with the amide carbonyl, as seen in anomeric amides) .
- IR spectroscopy : Identify N–O and C=O stretching frequencies (e.g., 1650–1700 cm) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Prioritize hazard mitigation:
- Mutagenicity screening : Conduct Ames testing for intermediates, as some anomeric amides exhibit mutagenicity (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Storage : Store in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic acyl substitution?
- Methodological Answer : The nitrogen’s sp-hybridized geometry (due to electron-withdrawing allyloxy and hydroxy groups) reduces resonance stabilization of the amide bond, enhancing electrophilicity. Computational modeling (DFT) can quantify charge distribution, while kinetic studies under varying pH conditions reveal rate dependence on deprotonation of the N-hydroxy group .
Q. What mechanistic insights guide the design of catalytic systems for this compound derivatization?
- Methodological Answer : Focus on transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions. For example, allyloxy groups can undergo Heck coupling if stabilized by electron-deficient metal centers. Monitor regioselectivity using -NMR (if fluorinated analogs are synthesized) or HPLC-MS .
Q. How can researchers resolve contradictions in reported toxicity data for this compound analogs?
- Methodological Answer : Address discrepancies via:
- Dose-response studies : Compare LD values across cell lines (e.g., hepatic vs. renal).
- Metabolic profiling : Use LC-MS to identify reactive metabolites responsible for toxicity .
- Species-specific assays : Test mutagenicity in both prokaryotic (Ames test) and eukaryotic (mammalian cell micronucleus) models .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
